Pyridinium, 2-fluoro-1-methyl-, iodide

Vue d'ensemble

Description

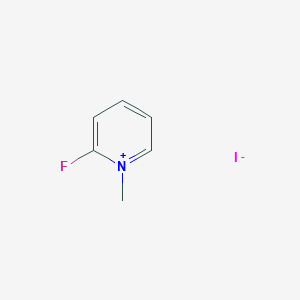

Pyridinium, 2-fluoro-1-methyl-, iodide is a quaternary ammonium salt with the molecular formula C6H7FIN . This compound is characterized by the presence of a pyridinium ring substituted with a fluorine atom at the second position and a methyl group at the first position, with an iodide ion as the counterion. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 2-fluoro-1-methyl-, iodide typically involves the reaction of 2-fluoropyridine with methyl iodide. The reaction is carried out in a suitable solvent such as acetone, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: Pyridinium, 2-fluoro-1-methyl-, iodide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different substituted pyridinium salts.

Oxidation and Reduction: The compound can participate in redox reactions, where the pyridinium ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used for reduction, while oxidizing agents like potassium permanganate or hydrogen peroxide are used for oxidation.

Major Products:

Nucleophilic Substitution: Substituted pyridinium salts with various functional groups.

Oxidation and Reduction: Dihydropyridine derivatives and other oxidized products.

Applications De Recherche Scientifique

Pyridinium, 2-fluoro-1-methyl-, iodide has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: It is employed in the preparation of ionic liquids and other materials with unique physicochemical properties.

Mécanisme D'action

The mechanism of action of Pyridinium, 2-fluoro-1-methyl-, iodide involves its interaction with nucleophiles and electrophiles. The fluorine atom at the second position of the pyridinium ring enhances the compound’s reactivity by increasing the electron density on the ring, making it more susceptible to nucleophilic attack. The iodide ion acts as a good leaving group, facilitating various substitution reactions .

Comparaison Avec Des Composés Similaires

- Pyridinium, 2-chloro-1-methyl-, iodide

- Pyridinium, 2-bromo-1-methyl-, iodide

- Pyridinium, 2-iodo-1-methyl-, iodide

Comparison: Pyridinium, 2-fluoro-1-methyl-, iodide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .

Activité Biologique

Pyridinium, 2-fluoro-1-methyl-, iodide, also known as 2-fluoro-1-methylpyridinium iodide, is a compound of significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of a fluorine atom and an iodide ion, contribute to its biological activity and reactivity. This article delves into the biological properties, mechanisms of action, and applications of this compound based on diverse sources.

Chemical Structure and Properties

The chemical formula for this compound is C6H6FNI. The fluorine atom at the second position enhances the compound's electrophilic nature, making it reactive towards nucleophiles. The iodide ion serves as an excellent leaving group in various chemical reactions, facilitating nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophiles and electrophiles. The mechanism involves:

- Nucleophilic Substitution : The iodide can be replaced by other nucleophiles, leading to the formation of various substituted pyridinium salts.

- Redox Reactions : The compound can participate in oxidation-reduction reactions, where the pyridinium ring can be reduced to form dihydropyridine derivatives.

Antitumor Properties

Research indicates that compounds featuring fluorinated pyridine structures exhibit notable antitumor activities. For instance:

- Antiproliferative Effects : Studies have shown that fluorinated derivatives can inhibit tumor cell growth effectively. For example, certain 2'-fluorinated isonucleosides demonstrated up to 50% inhibition of tumor cell growth at concentrations ranging from to M .

- In Vivo Studies : In DBA/2 mice with L1210 leukemia, administration of these fluorinated compounds resulted in significant increases in life span (up to 55%) when treated with specific dosages over consecutive days .

Enzyme Inhibition

Pyridinium derivatives are often used in studies related to enzyme inhibition due to their structural similarity to biologically active molecules:

- Enzyme Interaction : The compound has been utilized as a derivatization reagent in mass spectrometry for analyzing primary amines and hydroxyl groups in target molecules like catecholamines.

- Receptor Binding : Its ability to bind with various receptors enhances its application in biological studies.

Case Studies

Several studies have highlighted the effectiveness of Pyridinium derivatives in various biological assays:

Applications in Research

This compound has found applications beyond antitumor activity:

- Organic Synthesis : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science : Used in preparing ionic liquids and materials with unique physicochemical properties.

Propriétés

IUPAC Name |

2-fluoro-1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN.HI/c1-8-5-3-2-4-6(8)7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXKRMRFCSAUNO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1F.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431861 | |

| Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367-06-6 | |

| Record name | Pyridinium, 2-fluoro-1-methyl-, iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does 2-fluoro-1-methylpyridin-1-ium iodide interact with its target molecules and what are the downstream effects in the context of mass spectrometry analysis?

A1: 2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) is a derivatization reagent that reacts with primary amines or hydroxyl groups present in target molecules like catecholamines and amino acids []. This reaction forms derivatized products with improved ionization efficiency in mass spectrometry. Specifically, FMP-10 leads to a general increase in the signal-to-noise ratio (S/N) for the analyzed compounds []. This enhanced ionization allows for more sensitive and accurate detection of these molecules in complex biological samples.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.